

# Rogaratinib vs. Chemotherapy in Advanced Urothelial Carcinoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



A detailed analysis of the clinical evidence, experimental protocols, and underlying biological pathways comparing the efficacy and safety of **rogaratinib** to standard chemotherapy in the treatment of advanced or metastatic urothelial carcinoma.

This guide provides a comprehensive comparison of **rogaratinib**, a targeted therapy, against standard chemotherapy for patients with advanced urothelial carcinoma, particularly those with fibroblast growth factor receptor (FGFR) alterations. The information is primarily based on the findings of the FORT-1 clinical trial.

### **Performance Data**

The FORT-1 trial, a phase II/III study, evaluated the efficacy and safety of **rogaratinib** compared to standard chemotherapy in patients with locally advanced or metastatic urothelial carcinoma who had previously been treated with platinum-based chemotherapy and were selected based on FGFR1/3 mRNA expression.[1][2][3]

## **Efficacy**

The study found that **rogaratinib** demonstrated comparable efficacy to chemotherapy in the overall population of patients with FGFR1/3 mRNA-positive tumors.[4] However, an exploratory analysis suggested a greater benefit for **rogaratinib** in a subgroup of patients with specific FGFR3 DNA alterations.[2][5]



| Efficacy Endpoint                                           | Rogaratinib           | Chemotherapy          |
|-------------------------------------------------------------|-----------------------|-----------------------|
| Overall Survival (OS)                                       | 8.3 months (median)   | 9.8 months (median)   |
| Progression-Free Survival<br>(PFS)                          | 2.7 months (median)   | 3.2 months (median)   |
| Objective Response Rate (ORR)                               | 20.7%                 | 19.3%                 |
| ORR in patients with FGFR3 DNA alterations                  | 52.4%                 | 26.7%                 |
| Disease Control Rate (DCR)                                  | Not explicitly stated | Not explicitly stated |
| Duration of Response (DoR)                                  | 4.9 months (median)   | 5.8 months (median)   |
| Data sourced from the FORT-1 clinical trial.[1][3][4][5][6] |                       |                       |

### **Safety and Tolerability**

Both **rogaratinib** and chemotherapy presented manageable safety profiles, though the types of adverse events differed.[1][6]

| Adverse Events (Grade 3/4)                               | Rogaratinib | Chemotherapy |
|----------------------------------------------------------|-------------|--------------|
| Grade 3                                                  | 43.0%       | 39.0%        |
| Grade 4                                                  | 4.7%        | 18.3%        |
| Data sourced from the FORT-1 clinical trial.[1][3][5][6] |             |              |

# **Experimental Protocols FORT-1 Study Design**

The FORT-1 trial was a randomized, open-label, phase II/III study.[2][3] Due to comparable efficacy between the two treatment arms in the phase II portion, the trial did not proceed to



### phase III.[5]

- Patient Population: Patients with locally advanced or metastatic urothelial carcinoma with FGFR1/3 mRNA overexpression who had received at least one prior platinum-containing regimen.[3]
- Randomization: Patients were randomly assigned in a 1:1 ratio to receive either rogaratinib or chemotherapy.[3]
- Treatment Arms:
  - Rogaratinib Arm: 800 mg of oral rogaratinib administered twice daily in continuous 3week cycles.[3][4]
  - Chemotherapy Arm: Investigator's choice of docetaxel (75 mg/m²), paclitaxel (175 mg/m²),
     or vinflunine (320 mg/m²) administered intravenously once every 3 weeks.[3][4]
- Primary Endpoint: Overall Survival (OS).[4]
- Secondary Endpoints: Progression-free survival (PFS), objective response rate (ORR), disease control rate (DCR), duration of response, and safety and tolerability.[4]

# Visualizations FGFR Signaling Pathway and Rogaratinib's Mechanism of Action

**Rogaratinib** is a pan-FGFR inhibitor, targeting FGFR1-4.[1][2][3] In urothelial carcinoma, alterations in the FGFR pathway can lead to uncontrolled cell growth and proliferation. **Rogaratinib** works by blocking these signals.





FGFR Signaling Pathway and Rogaratinib Inhibition

Click to download full resolution via product page

Caption: Mechanism of rogaratinib in blocking the FGFR signaling pathway.

### **FORT-1 Clinical Trial Workflow**

The following diagram illustrates the workflow of the FORT-1 clinical trial, from patient selection to data analysis.





Click to download full resolution via product page

Caption: Workflow of the FORT-1 clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. researchgate.net [researchgate.net]
- 2. FORT-1: Phase II/III Study of Rogaratinib Versus Chemotherapy in Patients With Locally Advanced or Metastatic Urothelial Carcinoma Selected Based on FGFR1/3 mRNA Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Rogaratinib vs Chemotherapy in Previously Treated Patients With Advanced Urothelial Carcinoma and FGFR1/3 mRNA Overexpression The ASCO Post [ascopost.com]
- 6. urotoday.com [urotoday.com]
- To cite this document: BenchChem. [Rogaratinib vs. Chemotherapy in Advanced Urothelial Carcinoma: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610551#rogaratinib-versus-chemotherapy-in-advanced-urothelial-carcinoma]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com